Calmidazolium
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Overview
Description
Calmidazolium is a potent small molecule antagonist of calmodulin, a multifunctional protein that plays a crucial role in calcium signaling within eukaryotic cells . Calmodulin regulates various physiological processes, including cell proliferation, apoptosis, memory, and immune responses . This compound is widely used in cell biology to inhibit calmodulin’s activity, although it also affects additional cellular targets .
Preparation Methods
Chemical Reactions Analysis
Calmidazolium undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Calmidazolium has a wide range of scientific research applications, including:
Mechanism of Action
Calmidazolium exerts its effects by binding to calmodulin, inducing an open-to-closed conformational change that stabilizes the protein’s structure and reduces its dynamics . This binding inhibits calmodulin’s ability to interact with its target proteins, thereby disrupting calcium signaling pathways . This compound also affects other cellular targets, including ion channels and enzymes, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Calmidazolium belongs to a family of substituted imidazole compounds, including econazole and miconazole . These compounds share a similar structure and can also inhibit calmodulin, although they are more commonly used as inhibitors of cytochrome P450 mono-oxygenases . Compared to these compounds, this compound is more potent and widely used in cell biology research .
References
Properties
CAS No. |
95013-41-5 |
---|---|
Molecular Formula |
C31H23Cl6N2O+ |
Molecular Weight |
652.2 g/mol |
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium |
InChI |
InChI=1S/C31H23Cl6N2O/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36/h1-16,19,30-31H,17-18H2/q+1 |
InChI Key |
CTKNMSVWMRRCPW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl |
Synonyms |
1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride calmidazolium calmidazolium chloride calmidazolium ion R 24571 R-24571 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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